N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide

Catalog No.
S2699381
CAS No.
852137-48-5
M.F
C18H17N3O3
M. Wt
323.352
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenz...

CAS Number

852137-48-5

Product Name

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-nitrobenzamide

Molecular Formula

C18H17N3O3

Molecular Weight

323.352

InChI

InChI=1S/C18H17N3O3/c1-12-9-14-10-13(7-8-16(14)20(12)2)11-19-18(22)15-5-3-4-6-17(15)21(23)24/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

XZASTTGIUYZLEB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-]

solubility

not available

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is a chemical compound characterized by its unique structure, which incorporates an indole moiety linked to a nitrobenzamide. The compound's IUPAC name reflects its structural components: it features a 1,2-dimethylindole group attached to a 2-nitrobenzamide unit. This configuration imparts specific chemical properties and biological activities, making it of interest in various fields of research.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
  • Oxidation: The indole ring can undergo oxidation under specific conditions to yield various oxidized derivatives.
  • Substitution: The compound can engage in nucleophilic substitution reactions, particularly at the benzamide moiety, allowing for the introduction of different substituents.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine.

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide exhibits promising biological activities. It has been studied for its potential as an antimicrobial and anticancer agent. The presence of the nitro group contributes to its reactivity and biological interactions, making it a candidate for further pharmacological evaluation. Research indicates that compounds with similar structures often show activity against various cancer cell lines and may inhibit certain enzymes involved in disease pathways .

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide typically involves the following steps:

  • Starting Materials: The process begins with 1,2-dimethylindole and 2-nitrobenzoyl chloride.
  • Reaction Conditions: A base such as triethylamine is used to facilitate the nucleophilic substitution reaction.
  • Procedure: The 1,2-dimethylindole is reacted with 2-nitrobenzoyl chloride in a solvent like dichloromethane, stirring at room temperature for several hours until completion.
  • Purification: The final product is purified using column chromatography.

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide has several applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Its potential therapeutic effects are being explored in drug development targeting specific diseases.
  • Industrial Uses: The compound may find applications in producing dyes and other specialty chemicals due to its unique structural features .

Studies exploring the interactions of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide with biological targets are critical for understanding its mechanism of action. Research indicates that this compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction profile is essential for evaluating its therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide. Here are some notable examples:

Compound NameStructural Features
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamideIndole core with a phenylacetamide substituent
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamideIndole core with a dimethyl-substituted benzamide
N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamideIndole core with a benzenesulfonamide substituent

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is distinguished by the presence of the nitro group, which enhances its chemical reactivity and biological activity compared to its analogs. This unique feature makes it particularly valuable for investigating specific biochemical pathways and developing new therapeutic agents .

XLogP3

3

Dates

Last modified: 08-16-2023

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